molecular formula C10H15NO4S B5661769 N-ethyl-2,5-dimethoxybenzenesulfonamide

N-ethyl-2,5-dimethoxybenzenesulfonamide

Cat. No. B5661769
M. Wt: 245.30 g/mol
InChI Key: CNSXACUDJCTBDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those similar to N-ethyl-2,5-dimethoxybenzenesulfonamide, often involves complex reactions under specific conditions. A notable method involves aminohalogenation reactions, which have been unexpectedly synthesized by reacting ethyl 2-methylpenta-2,3-dienoate with TsNBr2, leading to novel compounds with potential anticancer properties (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Molecular Structure Analysis

Molecular structure analysis of sulfonamides reveals that these compounds can display different supramolecular architectures mediated by weak interactions, such as hydrogen bonding and π-π interactions. The crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides show various weak intermolecular interactions contributing to their stability and reactivity (K. Shakuntala et al., 2017).

Chemical Reactions and Properties

N-ethyl-2,5-dimethoxybenzenesulfonamide and its derivatives can undergo various chemical reactions, including N-alkylation, which facilitates the synthesis of complex molecules. A study on iridium-catalyzed N-alkylation with alcohols highlights the efficient synthesis of amino-(N-alkyl)benzenesulfonamides from aminobenzenesulfonamides, showcasing the compound's versatility in chemical synthesis (Lei Lu et al., 2015).

Physical Properties Analysis

The physical properties of N-ethyl-2,5-dimethoxybenzenesulfonamide derivatives are influenced by their molecular structure. Spectroscopic analysis, including FT-IR and Raman spectra, of similar sulfonamide compounds provides insights into their vibrational frequencies and geometric parameters, aiding in the understanding of their physical characteristics (M. Karakaya et al., 2015).

Chemical Properties Analysis

The chemical properties of N-ethyl-2,5-dimethoxybenzenesulfonamide derivatives are diverse, with the ability to participate in a range of chemical reactions. For instance, the synthesis and characterization of sulfonamide molecules reveal intricate details about their reactivity, including potential energy distribution and molecular electrostatic potential, providing a comprehensive understanding of their chemical behavior (P. Murthy et al., 2018).

properties

IUPAC Name

N-ethyl-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-4-11-16(12,13)10-7-8(14-2)5-6-9(10)15-3/h5-7,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSXACUDJCTBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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